2-Bromo-6-fluorobenzo[d]oxazole
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Overview
Description
2-Bromo-6-fluorobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3BrFNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains bromine and fluorine substituents at the 2 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with brominated and fluorinated aromatic aldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H2O2) in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzene or oxazole rings .
Scientific Research Applications
2-Bromo-6-fluorobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets . In materials science, its electronic properties are exploited to improve the performance of organic electronic devices .
Comparison with Similar Compounds
2-Bromo-6-chlorobenzo[d]oxazole: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-6-methylbenzo[d]oxazole: Contains a methyl group instead of fluorine.
2-Fluoro-6-bromobenzo[d]oxazole: Similar structure but with reversed positions of bromine and fluorine.
Uniqueness: 2-Bromo-6-fluorobenzo[d]oxazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C7H3BrFNO |
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Molecular Weight |
216.01 g/mol |
IUPAC Name |
2-bromo-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI Key |
OXZHUYWVLQIWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)Br |
Origin of Product |
United States |
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